Antiparasitic agent-18 Antiparasitic agent-18
Brand Name: Vulcanchem
CAS No.:
VCID: VC16594047
InChI: InChI=1S/C25H21N7O/c26-23(21-5-1-3-15-28-21)30-18-9-7-17(8-10-18)25(33)32-20-13-11-19(12-14-20)31-24(27)22-6-2-4-16-29-22/h1-16H,(H2,26,30)(H2,27,31)(H,32,33)
SMILES:
Molecular Formula: C25H21N7O
Molecular Weight: 435.5 g/mol

Antiparasitic agent-18

CAS No.:

Cat. No.: VC16594047

Molecular Formula: C25H21N7O

Molecular Weight: 435.5 g/mol

* For research use only. Not for human or veterinary use.

Antiparasitic agent-18 -

Specification

Molecular Formula C25H21N7O
Molecular Weight 435.5 g/mol
IUPAC Name 4-[[amino(pyridin-2-yl)methylidene]amino]-N-[4-[[amino(pyridin-2-yl)methylidene]amino]phenyl]benzamide
Standard InChI InChI=1S/C25H21N7O/c26-23(21-5-1-3-15-28-21)30-18-9-7-17(8-10-18)25(33)32-20-13-11-19(12-14-20)31-24(27)22-6-2-4-16-29-22/h1-16H,(H2,26,30)(H2,27,31)(H,32,33)
Standard InChI Key ZUYUSBWVNHNMIG-UHFFFAOYSA-N
Canonical SMILES C1=CC=NC(=C1)C(=NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)N=C(C4=CC=CC=N4)N)N

Introduction

Chemical Synthesis and Structural Properties of Antiparasitic Agent-18

Development and Synthesis

Antiparasitic Agent-18 was synthesized at Kazan Federal University’s Department of High Molecular and Element Organic Compounds under the guidance of Professor I.V. Galkina and graduate student D.I. Bakhtiyarov . The compound belongs to the onium salt family, characterized by a positively charged nitrogen atom bonded to four organic groups, with a higher alkyl chain enhancing lipid solubility. This structural modification facilitates penetration through parasitic cell membranes, a critical factor in its bioactivity .

Physicochemical Characteristics

  • Molecular Weight: Undisclosed in public studies, but inferred to be 300–400 Da based on homologous onium compounds.

  • Solubility: Insoluble in water; forms stable 1% solutions in sunflower oil .

  • Thermal Stability: Melting point of 58.5°C, ensuring stability under standard storage conditions .

  • Odor Profile: Mild specific odor, reducing palatability issues in oral livestock administration .

Pharmacological Efficacy in Bovine Nematodirosis

Experimental Design

A 2018 study conducted at Kazan State Academy of Veterinary Medicine evaluated C-18’s efficacy in 40 calves naturally infected with Nematodirus spp. . The trial design included:

  • Group 1: 10% tetramisol granulate (2 mg/kg).

  • Group 2: 10% albendazole suspension (2 mg/kg).

  • Group 3: 1% C-18 solution in sunflower oil (2 mg/kg).

  • Control Group: No treatment .

Fecal egg counts (FEC) were analyzed pre-treatment and at 7, 15, and 30 days post-treatment using the Kotelnikov-Hrenov method .

Table 1: Comparative Efficacy Against Nematodirosis Over 30 Days

CompoundDay 7 Efficacy (Intensity/Extensity)Day 15 Efficacy (Intensity/Extensity)Day 30 Efficacy (Intensity/Extensity)
C-1885.8% / 50.0%93.5% / 80.0%95.0% / 90.0%
Albendazole76.0% / 30.0%89.0% / 70.0%90.4% / 80.0%
Tetramisol65.5% / 10.0%80.4% / 40.0%82.9% / 60.0%
ControlInvasion increased to 145 eggs/gInvasion increased to 151 eggs/gInvasion increased to 155 eggs/g

C-18 reduced egg counts to 9 ± 1.41 eggs/g by day 15, versus 15 ± 5.56 eggs/g for albendazole and 28 ± 3.4 eggs/g for tetramisol . The compound’s prolonged efficacy suggests irreversible binding to parasitic molecular targets, potentially tubulin or neuromuscular ion channels .

Mechanistic Insights and Molecular Targets

Putative Mode of Action

While C-18’s exact mechanism remains under investigation, structural analogs in the onium family exhibit two primary activities:

  • Microtubule Disruption: Competitive inhibition of β-tubulin polymerization, impairing cytoskeletal function in nematodes .

  • Ion Channel Modulation: Interaction with glutamate-gated chloride channels (GluCls), inducing flaccid paralysis and pharyngeal pump inhibition .

Unlike benzimidazoles (e.g., albendazole), which require hepatic sulfoxidation for activation, C-18’s oil-soluble formulation ensures direct bioavailability in the gastrointestinal tract .

Resistance Profile

No resistance mutations have been documented in C-18-treated herds, contrasting with widespread ivermectin resistance in Haemonchus contortus populations . This may stem from C-18’s dual mechanism, reducing selection pressure on single genetic targets .

Applications in Protozoan Infections: Bovine Eymeriosis

Trial Parameters

In a parallel study on eymeriosis (Eimeria bovis), C-18 (2 mg/kg) was tested against diacox (1 mg/kg) and toltarox (0.3 ml/kg) . Oocyst counts were measured using the McMaster technique.

Table 2: Anti-Eymeriosis Activity at 15 Days Post-Treatment

CompoundOocysts per Gram (Mean ± SE)Intensity EfficacyExtensity Efficacy
C-1812.4 ± 2.188.6%83.3%
Diacox24.7 ± 3.872.1%66.7%
Toltarox18.9 ± 2.580.3%75.0%
Control89.5 ± 5.2

C-18’s 88.6% intensity efficacy surpasses diacox by 16.5 percentage points, likely due to enhanced sporozoite membrane penetration .

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